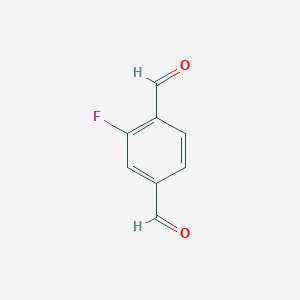

2-Fluoroterephthalaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5FO2 |

|---|---|

Molekulargewicht |

152.12 g/mol |

IUPAC-Name |

2-fluoroterephthalaldehyde |

InChI |

InChI=1S/C8H5FO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H |

InChI-Schlüssel |

CVCLKHOVULHASK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C=O)F)C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Strategic Utilization of Fluorinated Aldehyde Derivatives in Advanced Materials

Executive Summary: The Fluorine Effect

In the realm of material science and drug delivery, the aldehyde group (-CHO) is a ubiquitous reactive handle. However, when coupled with a fluorinated aromatic core (e.g., pentafluorobenzaldehyde, 2,3,5,6-tetrafluoroterephthalaldehyde), this functional group transcends its role as a simple electrophile.

The introduction of fluorine atoms induces three critical physicochemical shifts:

-

Electronic Modulation: The strong electronegativity of fluorine lowers the LUMO energy of the aromatic system, facilitating electron transport in optoelectronics and stabilizing stacking interactions in porous frameworks.

-

Orthogonal Reactivity: The C-F bond strength renders the ring metabolically and chemically inert, while the aldehyde remains highly reactive toward nucleophiles (amines, hydrazines), enabling precise "click-like" bioconjugation or polymerization.

-

Surface Energy Reduction: Perfluorinated moieties drastically lower surface energy, a property vital for superhydrophobic coatings and self-cleaning bio-interfaces.

This guide details the strategic application of these derivatives in Covalent Organic Frameworks (COFs), Liquid Crystals (LCs), and surface engineering, providing self-validating protocols for their synthesis and integration.

Fluorinated Covalent Organic Frameworks (fCOFs)

COFs are crystalline porous polymers with precise reticular structures. The integration of fluorinated aldehyde linkers (e.g., 2,3,5,6-tetrafluoroterephthalaldehyde ) has revolutionized this field by addressing the "crystallinity-stability trade-off."

Mechanistic Advantage: Arene-Perfluoroarene Stacking

Standard COFs often suffer from hydrolytic instability. Fluorinated linkers introduce a self-complementary interaction between electron-poor fluorinated rings and electron-rich amine linkers. This quadrupolar interaction locks the 2D sheets into a rigid eclipsed stacking mode, significantly enhancing:

-

Hydrolytic Stability: Resistance to acid/base degradation.[1]

-

Gas Sorption: The polar C-F bonds increase the isosteric heat of adsorption for CO₂ and H₂.

Experimental Protocol: Solvothermal Synthesis of a Fluorinated Imine-COF

Objective: Synthesis of a highly crystalline 2D fCOF using 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Reagents:

-

Linker A: TFTA (1.0 eq)

-

Linker B: TAPB (0.66 eq)

-

Solvent System: o-Dichlorobenzene / n-Butanol (1:1 v/v)

-

Catalyst: 6M Aqueous Acetic Acid

Step-by-Step Workflow:

-

Dissolution & Homogenization:

-

Weigh TFTA and TAPB into a Pyrex tube (10 mL).

-

Add the solvent mixture.[2] Causality: The 1:1 ratio balances solubility (dichlorobenzene) with reversible imine exchange (butanol), which is critical for "error correction" during crystal growth.

-

Sonicate for 10 minutes until a homogeneous suspension forms.

-

-

Catalyst Activation:

-

Add aqueous acetic acid (0.1 mL per 1 mL solvent).

-

Critical Control Point: Do not use glacial acetic acid directly; the presence of water is thermodynamically required to facilitate the reversible hydrolysis/re-condensation equilibrium that anneals defects.

-

-

Degassing (The "Self-Validating" Step):

-

Perform three freeze-pump-thaw cycles using liquid nitrogen.

-

Validation: The tube must hold a static vacuum (< 100 mTorr) for 5 minutes before sealing. Oxygen inhibits radical stability and can lead to oxidative side reactions that darken the crystal color.

-

-

Solvothermal Crystallization:

-

Flame-seal the tube under vacuum.

-

Incubate at 120°C for 72 hours without disturbance.

-

-

Purification:

-

Filter the resulting yellow precipitate.

-

Wash exhaustively with THF and Acetone (Soxhlet extraction for 24h recommended) to remove unreacted monomers trapped in the pores.

-

Activate (dry) under dynamic vacuum at 100°C for 12 hours.

-

Synthesis Logic Visualization

Figure 1: The thermodynamic pathway for synthesizing fluorinated COFs. Note the feedback loop of "Defect Repair" enabled by the solvent/catalyst choice.

Fluorinated Aldehydes in Liquid Crystals (LCs)

In display technologies and tunable lenses, viscosity and response time are paramount. Fluorinated benzaldehyde derivatives serve as critical intermediates for synthesizing LC mesogens.

Comparative Analysis

Unlike cyano (-CN) groups, which increase viscosity due to strong dimerization, fluorine substituents (-F, -CF3) offer high resistivity and low viscosity.

Table 1: Impact of Fluorination on Liquid Crystal Properties

| Property | Non-Fluorinated Analog (e.g., Cyano) | Fluorinated Analog (e.g., Fluoro-benzaldehyde derived) | Material Science Benefit |

| Viscosity ( | High (Dimerization) | Low | Faster switching speeds (ms response). |

| Dielectric Anisotropy ( | Large Positive | Moderate/Tunable | Reduced power consumption; "Active Matrix" compatibility. |

| Melting Point | Often High | Lower | Broader operating temperature range (eutectic mixtures). |

| Chemical Stability | Susceptible to ionic impurities | High (Inert) | High Voltage Holding Ratio (VHR) for TFT displays. |

Surface Engineering & Bio-Conjugation

For drug delivery systems (DDS) and medical devices, pentafluorobenzaldehyde (PFBA) is a "gold standard" reagent for modifying amine-rich surfaces (e.g., chitosan, silica, or protein-based nanoparticles).

Mechanism: Hydrophobic Tuning

Reacting surface amines with PFBA creates a fluorinated Schiff base (or secondary amine after reduction). This modification:

-

Increases contact angle (superhydrophobicity).

-

Prevents non-specific protein adsorption (bio-fouling).

-

Enhances cellular uptake of nanoparticles due to lipophilic interactions.

Protocol: Surface Functionalization of Amine-Silica Nanoparticles

Objective: Convert a hydrophilic amine-terminated silica surface to a hydrophobic, fluorinated surface.

Reagents:

-

Substrate: Amine-functionalized Silica Nanoparticles (SiO2-NH2)

-

Reagent: Pentafluorobenzaldehyde (PFBA) (Excess, 5 eq relative to surface amines)

-

Solvent: Anhydrous Ethanol

-

Reducing Agent: Sodium Cyanoborohydride (NaBH3CN)

Workflow:

-

Dispersion: Disperse 100 mg of SiO2-NH2 in 20 mL anhydrous ethanol via ultrasonication (30 mins). Note: Water must be excluded to prevent hydrolysis of the silane anchors.

-

Condensation: Add PFBA (200 µL) dropwise. Stir at reflux (78°C) for 4 hours.

-

Observation: The solution may turn slightly yellow as the imine forms.

-

-

Reductive Stabilization (Optional but Recommended):

-

Cool to room temperature.

-

Add NaBH3CN (2 eq) and stir for 12 hours.

-

Causality: This converts the hydrolytically unstable imine (-C=N-) into a stable secondary amine (-CH-NH-), ensuring the coating survives physiological pH.

-

-

Washing: Centrifuge (10,000 rpm, 10 min). Wash pellet 3x with Ethanol to remove unreacted aldehyde (cytotoxic if free).

-

Validation:

-

FTIR: Look for the disappearance of the aldehyde C=O stretch (1700 cm⁻¹) and appearance of C-F stretches (1000-1400 cm⁻¹).

-

Contact Angle: A drop of water on a film of these particles should exhibit a contact angle >110°.

-

References

-

Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application. National Institutes of Health (NIH) / PubMed. [Link] Key Insight: Enhanced crystallinity and gas sorption in fCOFs.

-

Fluorinated Liquid Crystals – Properties and Applications. Royal Society of Chemistry (Chemical Society Reviews). [Link] Key Insight: Viscosity reduction and stability benefits of fluoro-substitution in mesogens.

-

Recent Advances in the Chemistry and Applications of Fluorinated Metal–Organic Frameworks (F-MOFs). Royal Society of Chemistry (RSC Advances). [Link] Key Insight: Hydrophobicity and moisture stability improvements.

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI (Molecules). [Link] Key Insight: Mechanisms of fluorescence recovery via imine formation.[3]

Sources

Methodological & Application

Using 2-Fluoroterephthalaldehyde as a linker in Metal-Organic Frameworks (MOFs)

This Application Note is structured as a high-level technical guide for researchers utilizing 2-Fluoroterephthalaldehyde (2-F-BDA) in the design and synthesis of Metal-Organic Frameworks (MOFs). It addresses the specific chemical behavior of the aldehyde group in coordination chemistry and provides actionable protocols for its two primary applications: as a Post-Synthetic Modification (PSM) reagent and as a precursor for fluorinated carboxylate linkers .

Executive Summary

2-Fluoroterephthalaldehyde (2-fluoro-1,4-benzenedicarboxaldehyde) is a bifunctional building block critical for introducing fluorine moieties into porous frameworks.[1] While aldehydes are traditionally associated with Covalent Organic Frameworks (COFs) via imine linkages, their utility in MOFs is distinct and twofold:

-

Post-Synthetic Modification (PSM): Acting as an electrophile to functionalize amine-tagged MOFs (e.g., UiO-66-NH

) via Schiff-base condensation.[1] This introduces a fluorine NMR probe or hydrophobic tag without altering the parent topology.[1] -

Linker Precursor: Serving as the starting material for 2-fluoroterephthalic acid , a robust linker for constructing fluorinated MOFs (e.g., F-UiO-66) with enhanced hydrolytic stability and unique gas sorption selectivity.[1]

Material Specifications

Ensure your starting material meets these criteria before proceeding with MOF synthesis.

| Property | Specification | Notes |

| Chemical Name | 2-Fluoro-1,4-benzenedicarboxaldehyde | Abbr: 2-F-BDA |

| CAS Number | Verify specific isomer (General: 623-27-8 for non-F parent) | Mono-fluoro derivative |

| Appearance | White to pale yellow crystalline solid | Oxidizes slowly in air |

| Solubility | Soluble in DMF, DMSO, CHCl | Poor solubility in water/alcohols |

| Purity Requirement | >97% (GC/NMR) | Aldehyde purity is critical for PSM |

| Storage | 2–8°C, Inert Atmosphere (Ar/N | Hygroscopic; store in desiccator |

Application I: Post-Synthetic Modification (PSM)

Objective: Covalent attachment of 2-F-BDA to an amino-functionalized MOF (e.g., UiO-66-NH

Mechanistic Insight

The reaction utilizes the pendant amino groups (

Experimental Protocol: Schiff Base Functionalization

Materials:

-

Parent MOF: Activated UiO-66-NH

(degassed at 120°C).[1] -

Reagent: 2-Fluoroterephthalaldehyde (5-fold molar excess relative to

sites).[1] -

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1]

-

Catalyst: Glacial Acetic Acid (optional, catalytic amount).[1]

Workflow:

-

Suspension: Disperse 100 mg of activated UiO-66-NH

in 20 mL of anhydrous MeOH in a scintillation vial. Sonicate for 10 minutes to ensure uniform dispersion. -

Reagent Addition: Add 2-F-BDA (excess) dissolved in 5 mL MeOH to the suspension.

-

Reaction: Seal the vial and heat at 65°C (reflux) for 24–48 hours. Note: If conversion is low, add 2-3 drops of glacial acetic acid to catalyze imine formation.

-

Washing (Critical): Centrifuge the solid and decant the supernatant. Wash 3x with fresh MeOH to remove unreacted aldehyde.[1]

-

Activation: Solvent exchange with dichloromethane (DCM) for 24 hours, followed by vacuum heating at 80°C for 12 hours.

Visualization: PSM Pathway

Caption: Reaction pathway for the post-synthetic modification of amino-MOFs with 2-fluoroterephthalaldehyde via Schiff-base condensation.

Application II: Precursor for De Novo MOF Synthesis

Objective: Oxidation of 2-F-BDA to 2-fluoroterephthalic acid (H

Mechanistic Insight

Direct use of aldehydes in MOF assembly is rare due to weak coordination.[1] Oxidation to the dicarboxylic acid allows the formation of stable Zr-O or Zn-O clusters. The fluorine substituent lowers the pKa of the carboxylic acid, potentially accelerating nucleation rates compared to non-fluorinated linkers.

Protocol A: Oxidation to Linker (H BDC-F)

Note: If H

-

Oxidation: Dissolve 2-F-BDA in acetone. Add Jones Reagent (CrO

/H -

Workup: Quench with isopropanol. Filter chromium salts.[1] Evaporate solvent and recrystallize from water/ethanol.[1]

-

Validation: Confirm conversion of

(10 ppm) to

Protocol B: Solvothermal Assembly of F-UiO-66

Materials:

Workflow:

-

Dissolution: Dissolve ZrCl

(0.5 mmol) and 2-fluoroterephthalic acid (0.5 mmol) in 15 mL DMF. -

Modulation: Add 1 mL Acetic Acid (approx. 30 eq). Modulator controls crystal size and defect density.

-

Crystallization: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.

-

Purification: Collect white precipitate by centrifugation. Wash with DMF (3x) and Methanol (3x) to remove uncoordinated linkers.[1]

Visualization: De Novo Synthesis Workflow

Caption: Workflow for converting 2-F-BDA into a dicarboxylate linker for the de novo synthesis of fluorinated MOFs.

Characterization & Validation

To confirm the successful incorporation of the fluorinated linker or PSM tag, utilize the following analytical hierarchy:

| Technique | Key Observation | Purpose |

| Sharp singlet (approx -110 to -120 ppm) | Defines fluorine environment and quantifies loading (vs internal standard). | |

| FT-IR | PSM: Appearance of | Confirms chemical bonding state (Imine vs Carboxylate). |

| PXRD | Retention of crystal lattice peaks (e.g., (111) peak of UiO-66).[2] | Verifies framework integrity was not compromised by reaction conditions. |

| BET Surface Area | Decrease in pore volume/surface area.[1][2] | Confirms occupation of pores by the new functional group. |

Safety & Handling

-

Toxicity: Fluorinated aldehydes are potential irritants and lachrymators.[1] Handle in a fume hood.

-

Waste: Chromium waste from Jones oxidation must be segregated as hazardous heavy metal waste.[1]

-

Reactivity: Avoid contact with strong oxidizers unless intended.[1]

References

-

Post-Synthetic Modification of UiO-66-NH2

-

Fluorinated MOF Synthesis (F-UiO-66)

-

Aldehyde-Amine Condensation in Porous Materials

Sources

- 1. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis | MDPI [mdpi.com]

- 3. 2-Fluoroterephthalic acid | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Application Notes and Protocols for the Recrystallization of 2-Fluoroterephthalaldehyde

These application notes provide a comprehensive guide for the purification of 2-Fluoroterephthalaldehyde via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require high-purity aromatic aldehydes for their work. The protocols herein are designed to be robust and adaptable, grounded in the fundamental principles of crystallization.

The Critical Role of Purity for 2-Fluoroterephthalaldehyde

2-Fluoroterephthalaldehyde is a valuable building block in the synthesis of a variety of chemical entities, including pharmaceuticals, agrochemicals, and materials.[1][2][3] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and widely used technique to enhance the purity of solid organic compounds like 2-Fluoroterephthalaldehyde.[4]

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).[5][6]

A successful recrystallization is a self-validating process. The formation of well-defined crystals is a strong indicator of increasing purity. The key to a successful recrystallization lies in the selection of an appropriate solvent or solvent system.[5][7]

The Ideal Recrystallization Solvent

An ideal solvent for the recrystallization of 2-Fluoroterephthalaldehyde should exhibit the following characteristics:

-

High dissolving power at elevated temperatures: The solvent should readily dissolve the compound when hot.[5]

-

Low dissolving power at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[5]

-

Appropriate boiling point: The boiling point of the solvent should be high enough to provide a significant temperature gradient for crystallization but not so high that it exceeds the melting point of 2-Fluoroterephthalaldehyde.[8]

-

Inertness: The solvent should not react with 2-Fluoroterephthalaldehyde.

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[8]

-

Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

Predicting Solvent Suitability for 2-Fluoroterephthalaldehyde

2-Fluoroterephthalaldehyde is a polar molecule due to the presence of two aldehyde groups and a fluorine atom on the aromatic ring. Based on the "like dissolves like" principle, polar solvents are more likely to be suitable for its recrystallization.[8] However, the aromatic ring also imparts some non-polar character.

The properties of the parent compound, terephthalaldehyde, can provide some initial guidance. It is described as forming needles from water and being soluble in ethanol, ether, and chloroform.[9] The addition of a fluorine atom to the ring will likely increase its polarity and may affect its solubility profile.

Experimental Protocol: Recrystallization of 2-Fluoroterephthalaldehyde

This protocol is divided into two main stages: solvent screening to identify the optimal solvent or solvent system, followed by the full recrystallization procedure.

Stage 1: Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of 2-Fluoroterephthalaldehyde.

Materials:

-

Crude 2-Fluoroterephthalaldehyde

-

A selection of solvents with varying polarities (see Table 1)

-

Test tubes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of crude 2-Fluoroterephthalaldehyde into several labeled test tubes.

-

Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

-

Agitate the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

-

For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes in a heating block or water bath.

-

Observe the solubility at the elevated temperature. An ideal solvent will completely dissolve the compound near its boiling point.

-

Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable candidate for single-solvent recrystallization.

-

If no single solvent is ideal, a two-solvent system can be explored.[10] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). The solution is then heated to redissolve the solid and allowed to cool slowly.

Table 1: Potential Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Water | 100 | High | Terephthalaldehyde can be recrystallized from water.[9] |

| Ethanol | 78 | High | Good general solvent for polar organic compounds.[11] |

| Isopropanol | 82 | Medium-High | Similar to ethanol, but less polar. |

| Acetone | 56 | Medium-High | Good solvent for many organic compounds, but its low boiling point may be a disadvantage. |

| Ethyl Acetate | 77 | Medium | A less polar option to test. |

| Toluene | 111 | Low | May be a suitable "poor" solvent in a two-solvent system. |

| Heptane/Hexane | ~98/~69 | Low | Likely to be a "poor" solvent.[12] |

Stage 2: Bulk Recrystallization

Objective: To purify a larger quantity of 2-Fluoroterephthalaldehyde using the optimized solvent system from Stage 1.

Materials:

-

Crude 2-Fluoroterephthalaldehyde

-

Selected recrystallization solvent(s)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Condenser (optional, but recommended for volatile solvents)

-

Büchner funnel and filter flask

-

Filter paper

-

Spatula

-

Watch glass

Workflow for Single-Solvent Recrystallization:

Caption: Single-solvent recrystallization workflow.

Procedure:

-

Dissolution: Place the crude 2-Fluoroterephthalaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.[13] Continue adding small portions of the hot solvent until the solid just dissolves.[13] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[6]

-

Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, a hot gravity filtration is required.[6] This step should be performed quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus can help.[10]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6][14]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8][14]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6][14]

-

Drying: Dry the purified crystals on a watch glass or in a desiccator. The melting point of the dried crystals can be determined and compared to the literature value to assess purity.

Troubleshooting

| Problem | Potential Cause | Solution |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. | Choose a solvent with a lower boiling point. Allow the solution to cool more slowly.[14] |

| No crystal formation | Too much solvent was used. The compound is too soluble in the cold solvent. | Evaporate some of the solvent and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[14] |

| Poor recovery | The compound is significantly soluble in the cold solvent. Too much solvent was used for washing. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing.[14] |

Visualization of the Recrystallization Logic

Caption: The principle of purification by recrystallization.

References

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

San Jose State University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

-

Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes.

-

Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

CUNY Queensborough Community College. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

-

Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

-

Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]

-

Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

- Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.

-

Journal of Visualized Experiments. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Terephthalaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. athabascau.ca [athabascau.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. youtube.com [youtube.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step synthesis of 2-Fluoroterephthalaldehyde from precursor materials

Application Note: Synthetic Protocol for 2-Fluoroterephthalaldehyde

Executive Summary & Strategic Rationale

2-Fluoroterephthalaldehyde is a critical bifunctional building block utilized extensively in the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and as a pharmacophore precursor in medicinal chemistry. The introduction of the fluorine atom at the 2-position creates a unique electronic and steric environment, influencing the pore aperture size in MOFs and modulating metabolic stability in drug candidates.

This application note details a robust, two-stage synthetic route starting from commercially available 2-fluoro-p-xylene . Unlike direct formylation methods (e.g., Gattermann-Koch), which can suffer from regioselectivity issues due to the directing effects of the fluorine substituent, this protocol utilizes exhaustive side-chain radical bromination followed by hydrolysis . This route ensures the preservation of the para-substitution pattern essential for linear linker geometry.

Key Technical Considerations:

-

Electronic Deactivation: The inductive electron-withdrawing nature of the fluorine atom slightly deactivates the benzylic C-H bonds relative to p-xylene, requiring optimized radical initiation.

-

Intermediate Stability: The gem-dibromide intermediate is sensitive to moisture; anhydrous conditions during bromination are critical to prevent premature, uncontrolled hydrolysis.

Reaction Architecture

The synthesis proceeds via the formation of 2-fluoro-1,4-bis(dibromomethyl)benzene, followed by acid-catalyzed hydrolysis to generate the dialdehyde.

Figure 1: Synthetic workflow for the conversion of 2-fluoro-p-xylene to 2-fluoroterephthalaldehyde.

Detailed Experimental Protocol

Stage 1: Exhaustive Benzylic Bromination

Objective: Conversion of methyl groups to gem-dibromethyl groups.

Safety Warning: This reaction involves radical initiators and generates brominated intermediates which are potent lachrymators (tear agents). All operations must be performed in a properly functioning chemical fume hood.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Notes |

| 2-Fluoro-p-xylene | Substrate | 1.0 | Purity >98% recommended |

| N-Bromosuccinimide (NBS) | Brominating Agent | 4.4 | Excess ensures exhaustive bromination |

| AIBN | Radical Initiator | 0.05 | Azobisisobutyronitrile |

| Benzotrifluoride | Solvent | - | Alternative to CCl4 (Green Chemistry) |

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl2) to exclude atmospheric moisture.

-

Charging: Charge the flask with 2-fluoro-p-xylene (10.0 mmol) and Benzotrifluoride (50 mL).

-

Initiation: Add NBS (44.0 mmol) and AIBN (0.5 mmol).

-

Note: Benzotrifluoride is preferred over CCl4 due to lower toxicity and higher boiling point (102°C), which accelerates the radical kinetics.

-

-

Reaction: Heat the mixture to reflux (oil bath set to 110°C) with vigorous stirring.

-

Monitoring: Irradiate the flask with a visible light source (e.g., 300W tungsten lamp) to promote radical generation if initiation is sluggish. Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS. The disappearance of mono- and tri-brominated species indicates completion (typically 6–12 hours).

-

Workup: Cool the suspension to 0°C. The succinimide byproduct will precipitate. Filter off the solid succinimide and wash the filter cake with cold solvent.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2-fluoro-1,4-bis(dibromomethyl)benzene as a semi-solid or viscous oil. Do not purify further; proceed immediately to hydrolysis.

Stage 2: Hydrolysis to Dialdehyde

Objective: Conversion of gem-dibromides to aldehyde functionalities.

Procedure:

-

Solubilization: Dissolve the crude intermediate from Stage 1 in glacial acetic acid (20 mL).

-

Acidification: Slowly add 90% Sulfuric Acid (5 mL) dropwise. Caution: Exothermic.

-

Hydrolysis: Heat the mixture to 95–100°C for 2 hours. The solution will darken, and HBr gas (corrosive) will evolve. Ensure proper venting through a scrubber.

-

Quenching: Pour the hot reaction mixture onto 200 g of crushed ice. The product typically precipitates as a white to off-white solid.

-

Isolation: Stir for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.

-

Purification:

-

Wash the crude solid with cold water (3 x 50 mL) to remove residual acid.

-

Recrystallize from Ethanol/Water (80:20) or Hexane/Chloroform to obtain analytical grade 2-fluoroterephthalaldehyde.

-

Process Validation & Analytics

To ensure the integrity of the synthesized material, the following analytical checkpoints must be met.

| Parameter | Expected Result | Mechanistic Insight |

| Appearance | White crystalline solid | Colored impurities suggest incomplete hydrolysis or oxidation byproducts. |

| Melting Point | Distinct sharp range (e.g., ~90-95°C range, specific to isomer) | Broad range indicates presence of mono-aldehyde or carboxylic acid impurities. |

| 1H NMR (CDCl3) | Two formyl protons (–CHO) at ~10.0–10.5 ppm | The fluorine atom will split the adjacent aromatic protons and potentially the formyl proton signals (J_H-F coupling). |

| IR Spectroscopy | Strong C=O stretch at ~1690–1700 cm⁻¹ | Absence of broad O-H stretch (unless hydrated) confirms no over-oxidation to carboxylic acid. |

References

-

Organic Syntheses, Coll. Vol. 3, p. 788 (1955). Terephthalaldehyde. (Foundational protocol for side-chain bromination/hydrolysis of xylenes).

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of fluorinated benzaldehydes via halogenation routes. (General reactivity of fluorinated xylenes).

-

Fisher Scientific Safety Data Sheet. Terephthalaldehyde and derivatives. (Safety and handling data).

Troubleshooting & Optimization

Technical Support Center: 2-Fluoroterephthalaldehyde Stability Guide

Subject: Preventing and Reversing Oxidation of 2-Fluoroterephthalaldehyde (2-FTA) Document ID: TS-FTA-002 Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Process Engineers, Lab Managers

Executive Summary

2-Fluoroterephthalaldehyde (2-FTA) is a critical intermediate in the synthesis of fluorinated pharmacophores. However, like most electron-deficient benzaldehydes, it exhibits significant sensitivity to auto-oxidation , rapidly degrading into 2-fluoroterephthalic acid upon exposure to atmospheric oxygen. This degradation compromises stoichiometry in reductive aminations and Wittig reactions, leading to lower yields and difficult purification profiles.

This guide provides a mechanistic understanding of this instability, a validated storage protocol to prevent it, and a chemical recovery method to salvage degraded batches.

The Science of Degradation

To prevent oxidation, one must understand the enemy. The degradation of 2-FTA is not a simple reaction with oxygen; it is a radical chain mechanism .

The "Fluorine Effect"

The fluorine atom at the ortho position is highly electron-withdrawing. This reduces the electron density of the aromatic ring, destabilizing the C-H bond of the aldehyde group. Consequently, the activation energy required to abstract the aldehydic hydrogen is lowered compared to non-fluorinated benzaldehyde, accelerating the radical initiation step.

Mechanism of Auto-Oxidation

The pathway involves the formation of a peroxy radical, which propagates the chain reaction. If unchecked, a single initiation event can degrade a significant portion of the bulk material.

Figure 1: The radical chain mechanism converting 2-FTA to its carboxylic acid form. Note that the peracid intermediate reacts with another molecule of aldehyde, doubling the degradation rate.

Storage Protocol (The "How")

This protocol is designed to interrupt the Initiation phase of the mechanism described above.

The "Argon Blanket" Standard

Nitrogen is often insufficient for long-term storage of fine powders because it is lighter than Argon and mixes more easily with air during container opening. Argon, being heavier than air, forms a stable "blanket" over the solid.

Protocol:

-

Container Selection: Use amber glass vials with Teflon-lined caps. Never use clear glass (UV light initiates radical formation) or standard polyethylene caps (permeable to O2 over time).

-

Atmosphere Exchange:

-

Place the open vial in a vacuum desiccator.

-

Evacuate to <10 mbar.

-

Backfill with dry Argon.

-

Repeat 3x.

-

-

Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas diffusion.

-

Temperature: Store at -20°C .

Stability Matrix

| Condition | Estimated Shelf Life | Risk Factor |

| 25°C, Air, Clear Glass | < 1 Week | Critical. Rapid yellowing and acid formation. |

| 4°C, Air, Amber Glass | 1-2 Months | Moderate. Surface oxidation will occur (crust formation). |

| -20°C, Argon, Amber Glass | > 12 Months | Optimal. Minimal degradation. |

Troubleshooting & Recovery (The "Fix")

If your material has degraded, do not discard it. 2-FTA is valuable, and the acid impurity can be chemically removed.

Diagnostic Guide

| Symptom | Diagnosis | Immediate Action |

| Material is yellow/orange | Auto-oxidation to acid (conjugated impurities). | Perform Protocol A (Bisulfite Wash). |

| Solids won't dissolve in DCM | Formation of insoluble carboxylic acid dimer. | Filter solids; check filtrate by TLC. |

| Low yield in reductive amination | Aldehyde concentration is lower than weight suggests. | Titrate or purify before use. |

Protocol A: Bisulfite Purification (The Gold Standard)

This method relies on the fact that aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity and other non-carbonyl contaminants do not.

Reagents:

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Sodium Carbonate (solid) or NaOH (10%)

-

Magnesium Sulfate (drying agent)

Step-by-Step Procedure:

-

Dissolution: Dissolve the impure 2-FTA in a minimal amount of EtOAc.

-

Adduct Formation: Add an excess of saturated sodium bisulfite solution. Shake vigorously for 5-10 minutes.

-

Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is good.

-

-

Separation: Separate the layers.

-

Keep the Aqueous Layer (contains the aldehyde adduct).

-

Discard the Organic Layer (contains the oxidized acid and non-aldehyde impurities).

-

-

Regeneration:

-

Place the aqueous layer in a clean flask.

-

Slowly add Sodium Carbonate or 10% NaOH until pH > 10. This reverses the adduct formation.[2]

-

Caution: Gas evolution (CO2) may occur if using carbonate.

-

-

Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x).

-

Drying: Dry the combined organics over MgSO4, filter, and concentrate in vacuo.

Protocol B: Recrystallization

If the impurity level is low (<10%), recrystallization is faster but less specific than bisulfite purification.

-

Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

-

Method: Dissolve in hot ethanol; add water until turbid; cool slowly to 4°C.

Frequently Asked Questions (FAQs)

Q: Can I store 2-FTA in a glovebox? A: Yes, this is the ideal scenario. However, ensure the glovebox atmosphere is strictly controlled (<5 ppm O2). If the powder is fine, be careful of static dispersal in the dry environment.

Q: Why did my reaction turn into a polymer mess? A: If you used a base (like NaOH or KOH) in your reaction, the oxidized impurity (2-fluoroterephthalic acid) might have formed a salt that acted as a nucleophile, or the aldehyde itself underwent a Cannizzaro reaction. Always verify the purity of the aldehyde before adding strong bases.

Q: Does the fluorine atom make the aldehyde more acidic? A: Not the aldehyde proton itself, but the fluorine atom makes the carbonyl carbon more electrophilic (more reactive). This means it is more susceptible to nucleophilic attack (good for your reaction) but also more susceptible to hydration and oxidation (bad for storage).

Q: How do I check purity without running an NMR? A: Thin Layer Chromatography (TLC) is effective.

-

Eluent: 20% Ethyl Acetate in Hexane.

-

Visualization: UV Light (254 nm).

-

Result: The carboxylic acid will stay near the baseline (very polar), while the aldehyde will have an Rf ~0.5-0.7. If you see a "streak" or a spot at the origin, purification is required.

References

-

Mechanism of Aldehyde Oxidation

-

Bisulfite Purification Method

-

Handling Fluorinated Aromatics

-

Safety Data Sheet: 4-Fluorobenzaldehyde.[9] (2021). Fisher Scientific. (Used as a proxy for homologue handling standards).

-

-

Recrystallization Techniques

Sources

- 1. Workup [chem.rochester.edu]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. LabXchange [labxchange.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. reddit.com [reddit.com]

- 9. fishersci.com [fishersci.com]

Technical Support Center: Mastering Temperature Control in 2-Fluoroterephthalaldehyde Condensation Reactions

Welcome to the technical support hub for optimizing condensation reactions involving 2-Fluoroterephthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile building block. Here, we move beyond simple protocols to delve into the underlying principles that govern reaction outcomes, with a specific focus on the critical parameter of temperature. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental challenges you might encounter. Each question is framed around a common problem, followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?

Low yields are a frequent challenge and can often be traced back to suboptimal temperature control.[1][2] The ideal temperature for a condensation reaction is a delicate balance. It needs to be high enough to overcome the activation energy barrier but not so high as to promote side reactions or degradation of starting materials or products.

Causality:

-

Insufficient Energy Input: If the temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome the activation energy of the desired condensation pathway. This results in a slow or stalled reaction, leading to a low conversion of starting materials and consequently, a low yield.[3]

-

Side Reactions Dominating: Conversely, excessively high temperatures can favor alternative reaction pathways.[4] In the case of 2-Fluoroterephthalaldehyde, a key concern is the increased rate of nucleophilic aromatic substitution (SNAr) at elevated temperatures, where a nucleophile displaces the fluorine atom.[5][6] This side reaction consumes your starting material, directly reducing the yield of the desired condensation product.

-

Thermal Degradation: Both 2-Fluoroterephthalaldehyde and the desired condensation product may have limited thermal stability.[7][8][9] High temperatures can lead to decomposition, reducing the amount of recoverable product.

Troubleshooting Protocol:

-

Establish a Baseline: If you haven't already, perform a reaction at room temperature. Many condensation reactions, particularly Knoevenagel condensations, can proceed efficiently at ambient temperatures, which minimizes the risk of side reactions.[10][11][12][13]

-

Incremental Temperature Increase: If the room temperature reaction is too slow, gradually increase the temperature in 10-15°C increments. Monitor the reaction progress closely at each temperature point using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Identify the "Sweet Spot": You are looking for the temperature at which the rate of formation of your desired product is maximized, while the formation of byproducts remains minimal. This is your optimal reaction temperature.

-

Consider Solvent Reflux: If higher temperatures are required, running the reaction at the reflux temperature of your chosen solvent provides a stable and consistent temperature. Ensure your chosen solvent's boiling point aligns with the desired reaction temperature.

Question 2: I am observing a significant amount of a byproduct that appears to be the result of fluorine displacement. How can I minimize this?

The formation of a byproduct resulting from the displacement of the fluorine atom is a classic example of competing reaction pathways. The electron-withdrawing nature of the two aldehyde groups on the aromatic ring makes the carbon atom attached to the fluorine susceptible to nucleophilic attack.

Causality:

This is a nucleophilic aromatic substitution (SNAr) reaction. The rate of this reaction is highly temperature-dependent. As you increase the reaction temperature, you provide more energy for the nucleophile to overcome the activation energy for this substitution, making it a more competitive pathway against the desired condensation.

Mitigation Strategies:

-

Lower the Reaction Temperature: This is the most direct way to disfavor the SNAr pathway. As discussed in the previous question, explore running the reaction at room temperature or even at 0°C if the condensation reaction still proceeds at an acceptable rate.[14]

-

Choice of Base/Catalyst: If a base is used to generate the nucleophile for the condensation, consider using a milder or bulkier base. A very strong or small, highly mobile base can more readily participate in the SNAr reaction.

-

Controlled Addition of Reagents: Adding the nucleophilic reagent slowly to the solution of 2-Fluoroterephthalaldehyde can help to keep its instantaneous concentration low, which can favor the desired bimolecular condensation over the competing substitution reaction.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about controlling temperature in 2-Fluoroterephthalaldehyde condensation reactions.

What is the optimal temperature range for a typical Knoevenagel condensation with 2-Fluoroterephthalaldehyde?

For many Knoevenagel condensations involving aromatic aldehydes, reactions can often be successfully carried out at room temperature (typically 20-25°C).[10][11][12] Some systems may benefit from gentle heating to 40-60°C to increase the reaction rate.[3] However, it is crucial to determine the optimal temperature empirically for your specific substrate and catalyst system. For more complex condensations like the Perkin condensation, higher temperatures in the range of 160-180°C might be necessary.[15]

How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a critical role in temperature control and overall reaction success.[16][17]

-

Boiling Point: When running a reaction at reflux, the solvent's boiling point dictates the maximum temperature of the reaction. Choose a solvent with a boiling point that is within the desired temperature range for your reaction.

-

Solubility: Ensure that your reactants and catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slower reaction rates, potentially requiring higher temperatures.

-

Aprotic vs. Protic Solvents: The nature of the solvent can influence the reactivity of the nucleophile and the stability of intermediates. For instance, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, so their use at elevated temperatures should be carefully considered.

Can I use microwave irradiation to control the reaction temperature?

Microwave-assisted synthesis can be an excellent technique for rapidly screening reaction conditions and often leads to significantly reduced reaction times and improved yields.[10] The microwave reactor allows for precise temperature control and rapid heating to the set point. However, it is important to be aware that the rapid heating can sometimes promote side reactions if the temperature is not carefully controlled.

Data at a Glance

Table 1: Boiling Points of Common Solvents for Condensation Reactions

| Solvent | Boiling Point (°C) | Notes |

| Dichloromethane (DCM) | 39.6 | Good for reactions at or near room temperature. |

| Tetrahydrofuran (THF) | 66 | A versatile solvent for a range of temperatures. |

| Acetonitrile | 82 | A polar aprotic solvent. |

| Toluene | 111 | Useful for reactions requiring higher temperatures. |

| N,N-Dimethylformamide (DMF) | 153 | High boiling point, but can promote SNAr. |

| Dimethyl sulfoxide (DMSO) | 189 | Very high boiling point, use with caution at elevated temperatures. |

Experimental Protocols

Protocol 1: General Procedure for a Trial Knoevenagel Condensation at Room Temperature

-

To a solution of 2-Fluoroterephthalaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or dichloromethane) in a round-bottom flask, add the active methylene compound (1-1.2 equivalents).

-

Add a catalytic amount of a suitable base (e.g., piperidine, pyrrolidine, or a mild inorganic base like potassium carbonate).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction (if necessary) and proceed with the workup and purification.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common temperature-related issues in 2-Fluoroterephthalaldehyde condensation reactions.

Caption: Troubleshooting workflow for temperature control.

References

- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8).

- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2011). Arabian Journal of Chemistry, 8(4), 553-557.

- Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1854-1859.

- Ahamad, T., Alshehri, S. M., & Rabbani, G. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(10), 4053-4067.

- Jennewein, S., & Hauer, B. (2005). Sequential Aldol Condensation Catalyzed by Hyperthermophilic 2-Deoxy-d-Ribose-5-Phosphate Aldolase. Applied and Environmental Microbiology, 71(10), 5978–5985.

- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C−C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(9), 4171–4176.

- Florin, R. E., Parker, M. S., & Wall, L. A. (1959). Factors Affecting the Thermal Stability of Polytetrafluoroethylene.

- Hethcox, J. C., Hennessy, E. T., & Rovis, T. (2016). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

- Shaabani, A., Maleki, A., Mofakham, H., & Moghadam, M. (2012). H5PW10V2O40/Pip-SBA-15: A novel reusable organic-inorganic hybrid material as potent Lewis acid catalyst for one-pot solvent-free synthesis of 3,4-dihydropyrimidinones.

- MyBioSource. (n.d.). PCR Troubleshooting: Common Problems and Solutions.

- Novel and efficient multifunctional periodic mesoporous organosilica supported benzotriazolium ionic liquids for reusable synthesis of 2,4,5-trisubstituted imidazoles. RSC Advances, 7(64), 40266-40275.

- Wikipedia. (2023, December 2).

- Effects of different temperatures on Knoevenagel condensation.

- Al-Ghatta, H. A. A. K. (2006). Catalyst systems for polycondensation reactions. U.S.

- Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution. Tetrahedron: Asymmetry, 16(15), 2582-2586.

- Zhang, R., et al. (2021). Elucidating the Mechanism of Ambient-Temperature Aldol Condensation of Acetaldehyde on Ceria.

- EP2991957B2 - Aldehyde production process with multi-stage condensation - Google P

- Pârvulescu, V. I., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting.

- Evans, A. M., et al. (2019). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions, 222, 217-231.

- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction.

- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction.

- BenchChem. (2024).

- BenchChem. (2024). Technical Support Center: Troubleshooting Common Issues in FDG Radiolabeling.

- Zhang, R., et al. (2021). Elucidating the Mechanism of Ambient-Temperature Aldol Condensation of Acetaldehyde on Ceria.

- Lasala, S., et al. (2015). Thermal Stability Analysis of Perfluorohexane. Energy Procedia, 75, 1575–1582.

- Evans, A. M., et al. (2019). Trends in the Thermal Stability of Two-Dimensional Covalent Organic Frameworks. Faraday Discussions, 222, 217-231.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

- R Discovery. (n.d.).

- Pross, A., & Shaik, S. S. (1982). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 104(4), 1129–1130.

- Chemcess. (2024, August 18).

- BenchChem. (n.d.). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.

- New England Biolabs. (n.d.). PCR Troubleshooting Guide.

- Lasala, S., et al. (2015). Thermal Stability Analysis of Perfluorohexane. Energy Procedia, 75, 1575–1582.

- Doubtnut. (2022, January 28). Aromatic aldehyde undergoes condensation on heating with an ethanolic solution of KCN. This reaction is called as... [Video]. YouTube.

- Akiya, N., & Savage, P. E. (2001).

- Sudsakorn, K., et al. (2020). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation.

- Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8881–8888.

- LibreTexts. (2020, May 30). 23.

- Drew, M. G. B., et al. (1985). Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds (or equivalents thereof). Journal of the Chemical Society, Perkin Transactions 1, 1277-1284.

- Condensation reaction of benzaldehyde with p-nitroacetophenone.

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. Troubleshooting [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemcess.com [chemcess.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Minimizing side reactions in fluorinated aldehyde synthesis

Topic: Minimizing Side Reactions in Fluorinated Aldehyde Synthesis

Ticket ID: FA-SYN-2024-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The "Electron-Withdrawal" Trap

Welcome to the technical support hub. If you are here, you are likely facing a common paradox: Fluorine makes your target bio-active, but it makes your intermediate unstable. [1]

The core issue is electronegativity . The strong electron-withdrawing effect (

This shift in reactivity triggers three specific failure modes:

-

Hydration (Gem-Diol Formation): The carbonyl is so "thirsty" for electrons it rips water out of the air/solvent.

-

Over-Reduction: In reduction protocols, the intermediate is too reactive, leading to alcohols.[1]

-

Oligomerization: The molecules attack each other.

This guide provides the protocols to bypass these traps.

Module 1: The "Ghost" Peak (Hydration Control)

User Complaint: "My mass spec shows the correct mass, but the

Diagnosis: You have isolated the gem-diol (hydrate) , not the aldehyde.[1] Fluorinated aldehydes (e.g., fluoral, trifluoroacetaldehyde) exist in equilibrium with their hydrates.[1] For perfluorinated chains, the equilibrium lies almost entirely toward the hydrate form in the presence of trace moisture [1].

The Mechanism of Failure

The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water.

Figure 1: The hydration trap.[1] Fluorine stabilization makes the gem-diol the thermodynamic sink.

Troubleshooting Protocol: Dehydration & Storage

Do not attempt to distill the hydrate directly; it often polymerizes.

-

The "Surrogate" Strategy: If your next step is a condensation (e.g., Wittig, reductive amination), use the gem-diol directly .[1] It will dehydrate in situ under the reaction conditions.

-

Chemical Drying (If isolation is mandatory):

-

Dissolve the hydrate in anhydrous DCM.

-

Add activated 4Å Molecular Sieves (powdered) or Magnesium Sulfate (

).[1] -

Critical: Filter under Argon. Exposure to air will revert it to the hydrate within minutes.

-

-

Storage: Store as the hemiacetal . React the aldehyde with an alcohol (MeOH/EtOH) to form a stable hemiacetal, which is easier to handle and can be hydrolyzed back to the aldehyde immediately before use.

Module 2: Reduction Protocols (Ester Aldehyde)

User Complaint: "I am using DIBAL-H to reduce a fluorinated ester. I get a mixture of alcohol (over-reduction) and starting material, but no aldehyde."

Diagnosis: The Tetrahedral Intermediate (TI) is collapsing too early.[1]

In standard chemistry, DIBAL-H forms a stable aluminum-complex intermediate at -78°C. For fluorinated substrates, the inductive effect weakens the

The Protocol: Cryogenic Stabilization

| Parameter | Standard Ester | Fluorinated Ester | Reason |

| Temperature | -78°C | -95°C to -78°C | Fluorinated TI is less stable; requires lower T to prevent collapse.[1] |

| Stoichiometry | 1.0 - 1.1 eq | 1.0 eq (Strict) | Excess hydride attacks the highly reactive fluorinated aldehyde immediately.[1] |

| Quench | MeOH / Rochelle's | EtOAc | MeOH can form hemiacetals rapidly with fluorinated aldehydes.[1] |

Step-by-Step Workflow

-

Cooling: Cool the ester (in DCM or Toluene) to -78°C . If highly fluorinated (e.g.,

adjacent to carbonyl), cool to -90°C (acetone/liquid -

Addition: Add DIBAL-H (1.0 M in Toluene) down the side of the flask over 30 minutes. Do not let the internal temp rise above -80°C.

-

The "Sacrificial" Quench:

-

Hydrolysis: Pour the cold mixture into a vigorously stirring saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) .

-

Note: Avoid acidic hydrolysis (HCl).[1] Acid catalyzes the hydration of the fluorinated aldehyde to the gem-diol [3].

-

Figure 2: Critical control points in DIBAL-H reduction of fluorinated esters.

Module 3: Oxidation Protocols (Alcohol Aldehyde)

User Complaint: "Swern oxidation failed. I got a low yield and a terrible smell. Jones oxidation destroyed my compound."

Diagnosis:

-

Jones Reagent: Too acidic.[1] Fluorinated aldehydes are acid-sensitive (hydration/polymerization).[1]

-

Swern: Good, but the basic workup (

) can trigger aldol reactions or elimination of fluoride (

The Solution: Dess-Martin Periodinane (DMP)

DMP is the gold standard for fluorinated alcohols because it operates at neutral pH and does not require aqueous workup, minimizing hydration [4].[1]

Comparison of Oxidation Methods

| Method | pH Conditions | Risk Factor | Suitability for F-Aldehydes |

| Jones (Cr) | Strongly Acidic | Hydration, decomposition | Low |

| Swern | Basic (Workup) | Racemization, Elimination | Medium |

| PCC | Slightly Acidic | Difficult purification (Tar) | Low-Medium |

| DMP | Neutral | Minimal side reactions | High |

DMP Protocol for Fluorinated Alcohols

-

Setup: Dissolve fluorinated alcohol in anhydrous DCM (0.1 M).

-

Reagent: Add DMP (1.2 eq).

-

Buffer (Optional but Recommended): Add Sodium Bicarbonate (

, 5 eq) to the solid suspension.-

Why? Commercial DMP often contains traces of acetic acid.[1] The bicarbonate neutralizes this, preventing acid-catalyzed hydration of the product.

-

-

Workup: Quench with a 1:1 mixture of sat.

and sat.[1]

References

-

Lal, G. S., et al. (1999).[1][3] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[1][3] Journal of Organic Chemistry. Link[1]

-

BenchChem. (2025).[1] "Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H." Link

-

Organic Chemistry Portal. (2023). "Synthesis of Geminal Diols and Stability Factors." LibreTexts Chemistry. Link[1]

-

Meyer, S. D., & Schreiber, S. L. (1994).[1] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry. (Note: Discusses DMP mechanism and utility for sensitive substrates). Link[1]

-

Kishi, Y., et al. (1983).[1] "Dess-Martin Periodinane in Synthesis." Organic Syntheses. Link[1]

Disclaimer: These protocols involve hazardous reagents (DIBAL-H is pyrophoric; DMP is shock-sensitive).[1] Always consult your institution's safety data sheets (SDS) before experimentation.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 2-Fluoroterephthalaldehyde Production

Welcome to the technical support guide for the synthesis and scale-up of 2-Fluoroterephthalaldehyde. As a critical building block in the development of advanced pharmaceutical intermediates and specialty polymers, mastering its production at scale is paramount. This document provides field-proven insights, troubleshooting guidance, and answers to frequently asked questions encountered by researchers and process chemists. Our focus is on the common synthetic route involving the selective oxidation of 2-fluoro-p-xylene, a process that, while conceptually straightforward, presents nuanced challenges upon scale-up.

Section 1: Synthesis Overview and Key Scale-Up Considerations

The predominant method for synthesizing 2-Fluoroterephthalaldehyde is the liquid-phase catalytic oxidation of 2-fluoro-p-xylene. This process involves the selective oxidation of two methyl groups to aldehydes, a transformation that must be carefully controlled to prevent over-oxidation to carboxylic acids.

A typical synthesis involves reacting 2-fluoro-p-xylene with an oxidizing agent in the presence of a catalyst system, often employing transition metals like cobalt and manganese.[1] The reaction is highly exothermic, and managing the heat generated is a primary challenge during scale-up.[2]

Core Synthesis Pathway

Caption: General workflow for the synthesis of 2-Fluoroterephthalaldehyde.

Comparative Analysis: Lab vs. Pilot Scale Parameters

Scaling a process from a laboratory flask to a multi-liter reactor is not a linear exercise. The surface-area-to-volume ratio decreases, profoundly impacting heat and mass transfer. This necessitates adjustments to maintain control and achieve consistent results.[3][4]

| Parameter | Lab Scale (e.g., 1L Flask) | Pilot Scale (e.g., 100L Reactor) | Rationale for Change & Key Considerations |

| Heat Transfer | High surface-area-to-volume ratio; efficient dissipation via bath. | Low surface-area-to-volume ratio; requires jacketed reactor with precise thermal fluid control. | The reaction is highly exothermic; poor heat removal at scale can lead to thermal runaways and increased byproduct formation.[2] |

| Mixing | Efficient; typically magnetic or overhead stirrer. | Requires optimized impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity. | Inadequate mixing leads to localized "hot spots" and concentration gradients, causing incomplete conversion and side reactions. |

| Reagent Addition | Often rapid, via addition funnel. | Slow, controlled subsurface addition is critical to manage the exotherm and maintain steady reaction kinetics. | Uncontrolled addition can overwhelm the reactor's cooling capacity and lead to a dangerous accumulation of unreacted reagents. |

| Reaction Time | Typically shorter due to efficient heat/mass transfer. | May need to be extended to ensure complete conversion due to slower mass transfer rates. | In-process controls (IPCs) like HPLC or GC are essential to determine the true reaction endpoint, rather than relying on lab-scale timings. |

| Work-up | Simple phase separation in a separatory funnel. | Requires larger vessels, potentially with bottom-outlet valves for phase cuts. Emulsion formation can be a greater issue. | The scale of liquid handling introduces new logistical and safety challenges. |

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the scale-up of 2-Fluoroterephthalaldehyde production.

Q1: My yield has dropped significantly, and I'm seeing a lot of starting material in my final product after scaling up. What's going on?

A1: This is a classic symptom of incomplete conversion, often rooted in mass and heat transfer limitations at a larger scale.

-

Causality: In a large reactor, inefficient mixing can create zones where the catalyst, oxidant, and 2-fluoro-p-xylene are not in sufficient contact. Furthermore, if the temperature is not uniform throughout the vessel, colder zones will exhibit significantly slower reaction rates.

-

Troubleshooting Steps:

-

Evaluate Agitation: Ensure your impeller design and RPM are sufficient for the reactor geometry and batch volume. A computational fluid dynamics (CFD) simulation can be invaluable for optimizing mixing.

-

Verify Temperature Control: Use multiple temperature probes if possible to map the thermal profile of the reactor. Ensure your heating/cooling jacket and thermal fluid system can respond quickly enough to the reaction exotherm.

-

Check Reagent Dispersion: For gaseous oxidants like air or O₂, ensure the sparging system provides fine bubbles for maximal interfacial area. For liquid reagents, consider subsurface addition near the impeller to promote rapid dispersion.

-

Implement In-Process Controls (IPCs): Do not rely on time alone. Take samples at regular intervals and analyze them by HPLC or GC to track the disappearance of the starting material. The reaction is complete only when the starting material concentration has stabilized at its minimum level.

-

Q2: My final product is contaminated with significant amounts of 2-fluoro-4-formylbenzoic acid. How can I prevent this over-oxidation?

A2: The formation of the mono-acid impurity is the most common selectivity challenge in this synthesis. It occurs when one of the aldehyde groups is further oxidized to a carboxylic acid.

-

Causality: This side reaction is highly dependent on temperature and oxidant concentration. "Hot spots" in the reactor are a primary cause, as the rate of aldehyde oxidation increases more rapidly with temperature than the rate of methyl group oxidation. An excessive concentration of the oxidant can also drive the reaction further than desired.[5]

-

Troubleshooting Steps:

-

Strict Temperature Control: This is the most critical parameter. Lowering the reaction temperature by 5-10 °C can dramatically improve selectivity, though it may require a longer reaction time.

-

Stoichiometric Control of Oxidant: Carefully control the amount of oxidant supplied. Avoid a large excess. For air/O₂, use a mass flow controller to maintain a precise flow rate.

-

Monitor Reaction Progression: Over-oxidation often becomes significant after the peak rate of dialdehyde formation has passed. Terminating the reaction at the optimal point, identified through rigorous IPCs, is crucial.

-

Catalyst Concentration: The Co/Mn/Br catalyst system is complex.[1] Variations in the concentration or ratio of these components can affect selectivity. Ensure consistent catalyst charging and quality.

-

Caption: Desired reaction pathway versus the over-oxidation side reaction.

Q3: Crystallization at scale is proving difficult. The product either oils out or forms fine needles that are impossible to filter. What can I do?

A3: Large-scale crystallization is a distinct unit operation that requires careful development. What works in a beaker often fails in a 100L vessel.

-

Causality: The cooling rate, solvent polarity, and degree of supersaturation are the key variables. Rapid cooling of a highly concentrated solution often leads to oiling out or the formation of fine, poorly filterable particles.

-

Troubleshooting Steps:

-

Controlled Cooling Profile: Implement a slow, linear cooling ramp. A typical starting point is 10-20 °C per hour. A "crash" cool is almost always detrimental at scale.

-

Anti-Solvent Strategy: Use an anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization.[6] The anti-solvent should be added slowly to a solution of the crude product at a constant temperature. This method provides excellent control over supersaturation. Water is often a suitable anti-solvent for this process when organic solvents are used.[6]

-

Seeding: Develop a seeding protocol. Add a small quantity (0.1-1% by weight) of pure, crystalline product once the solution is slightly supersaturated. This encourages the growth of larger, more uniform crystals.

-

Solvent Selection: Ensure your solvent system is appropriate. The ideal system dissolves the product well at a higher temperature but poorly at a lower temperature, while keeping impurities dissolved throughout the process.

-

Section 3: Frequently Asked Questions (FAQs)

-

What are the most critical safety considerations for this scale-up? The primary hazard is the exothermicity of the oxidation. A thermal hazard analysis (e.g., using Accelerating Rate Calorimetry - ARC) is highly recommended before scaling up to understand the potential for a thermal runaway. Additionally, the use of acetic acid requires appropriate corrosion-resistant reactors (e.g., glass-lined steel or Hastelloy), and proper ventilation and personal protective equipment (PPE) are mandatory.

-

Which analytical techniques are essential for process monitoring and quality control?

-

In-Process: High-Performance Liquid Chromatography (HPLC) is ideal for tracking the consumption of starting material and the formation of the desired product and key impurities (like the mono-acid).

-

Final Product QC: A combination of HPLC (for purity), Gas Chromatography (GC) (for residual solvents), NMR (for structural confirmation), and melting point analysis provides a comprehensive quality profile.

-

-

How does the quality of the 2-fluoro-p-xylene starting material impact the process? Impurities in the starting material can have a significant impact. Isomeric xylenes can lead to difficult-to-separate impurities in the final product. Non-aromatic impurities might inhibit the catalyst or react to form tars, complicating the work-up and purification. Always use a starting material with a specified purity of >99% and confirm its identity and purity before use.

Section 4: Example Scale-Up Protocol (100L Reactor)

This protocol is a conceptual example and must be adapted and validated based on laboratory findings and process safety assessments.

-

Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and inerted with nitrogen.

-

Charging:

-

Charge the reactor with glacial acetic acid (solvent).

-

Charge the catalyst system (e.g., cobalt(II) acetate, manganese(II) acetate, sodium bromide).

-

Begin agitation to ensure catalyst dissolution.

-

-

Heating: Heat the reactor contents to the target reaction temperature (e.g., 120-140 °C).

-

Reactant Feed:

-

Begin a slow, subsurface feed of 2-fluoro-p-xylene over 4-6 hours.

-

Simultaneously, begin sparging compressed air or an O₂/N₂ mix at a controlled rate via a mass flow controller.

-

CRITICAL: Monitor the internal temperature and coolant temperature closely. Adjust the feed rates to ensure the exotherm is safely managed and the temperature remains within ±2 °C of the setpoint.

-

-

Reaction & Monitoring:

-

After the feed is complete, maintain the reaction temperature.

-

Take samples every hour and analyze by HPLC. The reaction is deemed complete when the area% of 2-fluoro-p-xylene is <1%.

-

-

Cooling & Work-up:

-

Cool the reaction mixture to 60-70 °C.

-

Transfer the mixture to a work-up vessel.

-

Quench the reaction carefully with water.

-

Separate the aqueous and organic layers.

-

-

Purification:

-

Concentrate the organic layer under vacuum to a specified volume.

-

Cool the solution to 50 °C and add a pre-determined amount of an anti-solvent (e.g., heptane) slowly over 2 hours.

-

If using a seeding protocol, add seeds after the first 10% of anti-solvent has been added.

-

Once addition is complete, slowly cool the resulting slurry to 0-5 °C over 4 hours.

-

-

Isolation:

-

Filter the product using a suitable centrifuge or filter dryer.

-

Wash the filter cake with cold anti-solvent.

-

Dry the product under vacuum at <50 °C until a constant weight is achieved.

-

References

-

ResearchGate. (n.d.). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. Retrieved from [Link]

-

Lee, J., & Lee, A. U. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC - NIH. Retrieved from [Link]

-

Penn State. (2010). Scale-up of microchannel reactors for Fischer-Tropsch synthesis. Retrieved from [Link]

-

Mancuso, A., Sacco, O., & Vaiano, V. (2025). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). WO2006080769A1 - Purification method of terephthalaldehyde.

-

Reaction Chemistry & Engineering (RSC Publishing). (2023). Scale up of reactor recipes for bimodal high-density polyethylene production in cascade process. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Scale up of reactor recipes for bimodal high-density polyethylene production in cascade process - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2006080769A1 - Purification method of terephthalaldehyde - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to Pore Size Engineering in Covalent Organic Frameworks: The Impact of the Fluorine Atom